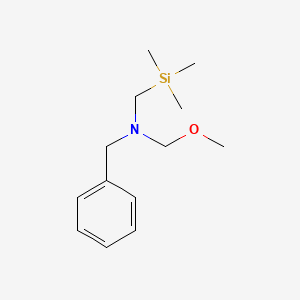

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 601818. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NOSi/c1-15-11-14(12-16(2,3)4)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZAAFUKDPKTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN(CC1=CC=CC=C1)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326563 | |

| Record name | N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93102-05-7 | |

| Record name | N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is a cornerstone reagent in modern organic synthesis, primarily valued as a stable and convenient precursor to non-stabilized N-benzyl azomethine ylides.[1][2] These reactive intermediates are powerful 1,3-dipoles that readily engage in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles, such as pyrrolidines, which are prevalent scaffolds in biologically active molecules and pharmaceuticals.[3][4][5] This guide provides an in-depth examination of the synthesis, comprehensive characterization, and synthetic applications of this versatile compound, offering field-proven insights and detailed protocols for laboratory implementation.

Introduction: The Synthetic Utility of a Versatile Azomethine Ylide Precursor

The synthesis of complex nitrogen-containing molecules is a central focus in drug discovery and development. Among the myriad of synthetic strategies, the 1,3-dipolar cycloaddition of azomethine ylides stands out as a highly efficient method for constructing pyrrolidine rings with excellent stereochemical control.[3][6] this compound has emerged as a reagent of choice for this transformation due to its stability, ease of handling, and predictable reactivity.[1][2]

The molecule's unique structure, featuring a trimethylsilylmethyl group and a methoxymethyl group on the nitrogen atom, is key to its function.[7] The trimethylsilyl group facilitates the in situ generation of the azomethine ylide under mild acidic or fluoride-mediated conditions, while the benzyl group provides a common protecting group and influences the reactivity and stereoselectivity of subsequent cycloaddition reactions.[1][8] This reagent circumvents the challenges associated with the generation and handling of unstable, transient azomethine ylides, providing a practical and reliable synthetic tool.[2]

Synthesis of this compound

The most common and efficient preparation of the title compound is a two-step, one-pot procedure starting from readily available benzylamine.[1][9] The process involves the initial formation of N-(trimethylsilylmethyl)benzylamine, followed by an aminomethylation/etherification step.

Principle and Mechanism

The synthesis begins with the N-alkylation of benzylamine with chloromethyltrimethylsilane. This reaction typically requires two equivalents of benzylamine, one acting as the nucleophile and the other as a base to neutralize the hydrochloric acid byproduct. The resulting intermediate, N-(trimethylsilylmethyl)benzylamine, is then treated with formaldehyde and methanol. This sequence proceeds via the formation of an iminium ion, which is subsequently trapped by methanol to yield the final N,O-acetal product. The use of a dehydrating agent like potassium carbonate is crucial to drive the reaction to completion.[10]

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[7][10]

Materials:

-

Benzylamine (2 equivalents)

-

Chloromethyltrimethylsilane (1 equivalent)

-

Acetonitrile (solvent)

-

37% Aqueous formaldehyde (1.2 - 1.5 equivalents)

-

Methanol (excess)

-

Anhydrous potassium carbonate

-

Diethyl ether

Procedure:

Step A: Synthesis of N-(trimethylsilylmethyl)benzylamine

-

To a solution of chloromethyltrimethylsilane (13.4 g, 0.11 mol) in acetonitrile (100 mL), add benzylamine (23.45 g, 0.22 mol).[7]

-

Heat the reaction mixture at reflux for 16 hours. During this time, a precipitate of benzylamine hydrochloride will form.[7]

-

Cool the mixture to room temperature and remove the precipitate by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(trimethylsilylmethyl)benzylamine. This intermediate can be used directly in the next step or purified by vacuum distillation.[10]

Step B: Synthesis of this compound

-

In a separate flask, cool a mixture of 37% aqueous formaldehyde (e.g., 9.5 g, ~0.12 mol) and methanol (e.g., 4.0 g, ~0.12 mol) to 0 °C.[7]

-

Add the crude N-(trimethylsilylmethyl)benzylamine (e.g., 18.8 g, ~0.10 mol) dropwise to the cold formaldehyde/methanol mixture with vigorous stirring over 60 minutes.[7][10]

-

Maintain the temperature at 0 °C for 1.5 hours, then allow the mixture to warm to 10-15 °C and stir for an additional 3 hours.[2][7]

-

Add anhydrous potassium carbonate (e.g., 16.3 g, 0.12 mol) to the mixture to absorb the aqueous phase and stir overnight at room temperature.[7][10]

-

Decant the organic layer. Add a further portion of anhydrous potassium carbonate (e.g., 2.0 g), stir for 15-30 minutes, and decant again.[7][10]

-

Add diethyl ether to the decanted liquid, dry the solution over potassium carbonate, filter, and concentrate under reduced pressure.[10]

-

Purify the resulting residue by vacuum distillation, collecting the fraction at 77–80 °C (0.5 mmHg), to yield this compound as a colorless to light yellow liquid.[1][10]

// Nodes SM [label="Starting Materials\n(Benzylamine, \nChloromethyltrimethylsilane)"]; Intermediate [label="N-(trimethylsilylmethyl)benzylamine\n(Crude Intermediate)"]; Reagents2 [label="Reagents\n(Formaldehyde, Methanol, K2CO3)"]; Reaction2 [label="Aminomethylation/\nEtherification\n(0°C to RT)"]; Workup [label="Aqueous Workup\n& Drying"]; Purification [label="Vacuum Distillation\n(77-80°C @ 0.5 mmHg)"]; Product [label="Final Product:\nN-(Methoxymethyl)-N-\n(trimethylsilylmethyl)benzylamine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> Intermediate [label="Reflux in ACN,\nFiltration"]; Intermediate -> Reaction2; Reagents2 -> Reaction2; Reaction2 -> Workup; Workup -> Purification; Purification -> Product; } doted Caption: High-level workflow for the two-step synthesis of the title compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

A summary of the key physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₃NOSi | [1] |

| Molecular Weight | 237.41 g/mol | [1] |

| Appearance | Clear colorless to light yellow liquid | [1][7] |

| Boiling Point | 77–80 °C at 0.5 mmHg | [1][10] |

| Density | 0.928 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.492 | [1] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation. The following data is representative of the compound's spectral features.

¹H Nuclear Magnetic Resonance (NMR)

-

Rationale: ¹H NMR spectroscopy confirms the presence of all proton environments in the molecule and their connectivity through signal splitting and integration.

-

Expected Chemical Shifts (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.18 | Multiplet | 5H | Aromatic protons (C₆H₅ ) |

| ~4.01 | Singlet | 2H | Methoxymethyl methylene (CH₂ OCH₃) |

| ~3.77 | Singlet | 2H | Benzylic methylene (PhCH₂ N) |

| ~3.24 | Singlet | 3H | Methoxy protons (CH₂OCH₃ ) |

| ~2.19 | Singlet | 2H | Silylmethyl methylene (NCH₂ Si) |

| ~0.05 | Singlet | 9H | Trimethylsilyl protons (Si(CH₃ )₃) |

Source for NMR Data:[7]

¹³C Nuclear Magnetic Resonance (NMR)

-

Rationale: ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

-

Expected Chemical Shifts (CDCl₃, 100.4 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~139.7 | Aromatic quaternary carbon (C -Ar) |

| ~128.1 | Aromatic methine carbons (C H-Ar) |

| ~126.8 | Aromatic methine carbons (C H-Ar) |

| ~88.4 | Methoxymethyl methylene (C H₂OCH₃) |

| ~59.4 | Benzylic methylene (PhC H₂N) |

| ~55.4 | Methoxy carbon (CH₂OC H₃) |

| ~42.8 | Silylmethyl methylene (NC H₂Si) |

| ~-1.47 | Trimethylsilyl carbons (Si(C H₃)₃) |

Source for NMR Data:[7]

Application in Synthesis: Azomethine Ylide Generation and [3+2] Cycloaddition

The primary utility of this compound is as a precursor for the N-benzyl azomethine ylide.[2][3] This ylide is a transient 1,3-dipole that reacts readily with various dipolarophiles, particularly electron-deficient alkenes and alkynes, in a concerted and stereospecific manner.[1][5]

Mechanism of Ylide Generation

The azomethine ylide is generated in situ under mild conditions. Two principal methods are employed:

-

Acid Catalysis: A catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, TFA) protonates the methoxy group, which is then eliminated as methanol. The subsequent loss of the trimethylsilyl group generates the azomethine ylide.[1][8]

-

Fluoride-Induced Desilylation: A fluoride source, such as lithium fluoride (LiF) or cesium fluoride (CsF), attacks the silicon atom, cleaving the C-Si bond and eliminating methoxide to form the ylide.[8][10]

The reaction is highly efficient and avoids the harsh conditions required for other ylide generation methods like the thermal ring-opening of aziridines.[11]

The [3+2] Cycloaddition Reaction

Once generated, the azomethine ylide undergoes a [3+2] cycloaddition with a suitable dipolarophile. The reaction is highly valuable because:

-

It provides a convergent route to complex pyrrolidine structures.[5]

-

It proceeds with high stereospecificity; the stereochemistry of the alkene is retained in the product.[1][6]

-

It allows for the creation of up to four new contiguous stereocenters in a single step.[11]

Electron-deficient alkenes such as α,β-unsaturated esters, ketones, imides, and nitriles are excellent reaction partners.[1][5]

Conclusion

This compound is a robust and indispensable reagent for synthetic organic chemists. Its straightforward, high-yielding synthesis and well-defined spectroscopic characteristics make it an accessible tool for both academic and industrial research.[2] Its primary application as a stable precursor for azomethine ylides provides a reliable and stereocontrolled pathway to synthesize polysubstituted pyrrolidines, which are key structural motifs in medicinal chemistry and drug development.[4][12] The mild conditions required for ylide generation and cycloaddition further enhance its utility, positioning it as a superior alternative to other methods. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis, characterization, and application of this powerful synthetic building block.

References

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 93102-05-7 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine - Enamine [enamine.net]

- 9. lookchem.com [lookchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Azomethine ylide - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

Physical and chemical properties of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

An In-depth Technical Guide to N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 93102-05-7). It is a versatile reagent in organic synthesis, primarily utilized as a stable precursor for the in situ generation of non-stabilized N-benzyl azomethine ylides. This guide will delve into its synthesis, key chemical reactions, and applications, particularly in the construction of nitrogen-containing heterocycles. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis, offering both fundamental data and practical insights into its application.

Introduction

This compound is an organosilicon compound that has become an invaluable tool for synthetic chemists.[1][2] Its molecular architecture, featuring a benzylamine core functionalized with both a methoxymethyl and a trimethylsilylmethyl group, provides a unique combination of stability and reactivity.[3] The principal application of this compound lies in its ability to serve as a convenient and easy-to-handle equivalent of a non-stabilized azomethine ylide.[4][5] These ylides are potent 1,3-dipoles that readily engage in [3+2] and [3+3] cycloaddition reactions, offering an efficient pathway to complex nitrogen-containing heterocycles like pyrrolidines.[5][6][7] This guide will explore the properties and synthetic utility of this reagent in detail.

Physicochemical and Spectroscopic Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1][8] It is soluble in organic solvents such as chloroform and ethyl acetate.[8][9] Due to its sensitivity to moisture and light, it should be stored under an inert atmosphere, such as nitrogen, and refrigerated.[1][9]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 93102-05-7 | [10][11] |

| Molecular Formula | C₁₃H₂₃NOSi | [10][11] |

| Molecular Weight | 237.41 g/mol | [10][11] |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

| Boiling Point | 76-80 °C at 0.3-0.5 mmHg | [8] |

| Density | 0.928 g/mL at 25 °C | [9] |

| Refractive Index (n20/D) | 1.492 | [8][9] |

| Flash Point | 66 °C (150.8 °F) - closed cup | |

| Solubility | Soluble in chloroform, ethyl acetate | [8][9] |

Spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available for this compound and are crucial for its characterization.[12][13]

Synthesis and Preparation

The most common and convenient synthesis of this compound involves a two-step process starting from benzylamine.[8][14][15]

Step 1: Synthesis of N-benzyl-N-(trimethylsilyl)methylamine Benzylamine is reacted with chloromethyltrimethylsilane. This reaction is typically heated to drive the alkylation of the amine.[4][16]

Step 2: Addition of the Methoxymethyl Group The resulting N-benzyl-N-(trimethylsilyl)methylamine is then treated with formaldehyde and methanol.[4][8][14] This sequence introduces the methoxymethyl group onto the nitrogen atom, yielding the final product. An alternative method involves the alkylation of lithium N-benzyltrimethylsilylamide with methoxymethyl chloride.[14]

The overall synthesis workflow can be visualized as follows:

Caption: Synthesis of this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its role as a precursor to the N-benzyl azomethine ylide.[8][17] This highly reactive intermediate is not isolated but is generated in situ under mild conditions.

Generation of the Azomethine Ylide

The azomethine ylide is typically generated by treating the title compound with a catalytic amount of a Lewis or protic acid, or a fluoride source.[14][17] Catalysts such as trifluoroacetic acid (TFA), lithium fluoride (LiF), or tetrabutylammonium fluoride (TBAF) are commonly employed.[10][14][17] Mechanistic studies suggest that the reaction proceeds through a 1,3-dipolar species.[8][14]

[3+2] Cycloaddition Reactions

Once generated, the azomethine ylide readily undergoes [3+2] cycloaddition reactions with a wide range of dipolarophiles.[14][17] This reaction is a powerful method for constructing five-membered nitrogen-containing heterocyclic rings, particularly pyrrolidines.[4][5]

The reaction is most efficient with electron-deficient alkenes and alkynes, as this pairing leads to a favorable HOMO-LUMO energy gap between the dipole and the dipolarophile.[8][14] Suitable dipolarophiles include unsaturated esters, ketones, nitriles, imides, and sulfones.[8][17]

The cycloaddition is highly stereospecific, proceeding in a concerted manner.[14] For example, reaction with cis-alkenes gives cis-substituted pyrrolidines, while trans-alkenes yield trans-products.[14] This stereocontrol is a significant advantage in the synthesis of complex target molecules.

Caption: Reaction mechanism for azomethine ylide generation and cycloaddition.

Synthetic Applications

The versatility of this reagent has led to its use in the synthesis of a variety of important compounds:

-

Polysubstituted Pyrrolidines: It provides an efficient route to N-benzyl substituted pyrrolidines, which are common structural motifs in biologically active molecules.[8][14][18]

-

Chiral Pyrrolidines: The reagent is used in asymmetric 1,3-dipolar cycloadditions for the large-scale synthesis of chiral pyrrolidines.[14][15][17]

-

Bicyclic and Spirocyclic Systems: The use of dipolarophiles with endocyclic or exocyclic double bonds allows for the synthesis of fused bicyclic and spirocyclic pyrrolidines, respectively.[14]

-

Physiologically Active Compounds: It has been employed in the synthesis of 3-carboxy-1-azabicyclo[2.2.1]heptane derivatives, an important class of physiologically active compounds.[10][15][17]

Experimental Protocol: Synthesis of a Pyrrolidine Derivative

The following is a representative protocol for a [3+2] cycloaddition reaction using this compound. This procedure is based on methodologies described in the literature.[4]

Objective: To synthesize a pyrrolidine derivative via 1,3-dipolar cycloaddition.

Materials:

-

This compound

-

Anhydrous acetonitrile

-

A suitable dipolarophile (e.g., N-Phenylmaleimide)

-

Lithium fluoride (LiF)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate or potassium carbonate for drying

Procedure:

-

In an oven-dried round-bottomed flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the dipolarophile (1.0 eq.) in anhydrous acetonitrile.

-

Add lithium fluoride (1.5 eq.) to the stirred solution.

-

Sonicate the reaction mixture at room temperature for approximately 3 hours, or stir until the reaction is complete as monitored by TLC.[4]

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous mixture with three portions of diethyl ether.

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄ or K₂CO₃).

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or by distillation to yield the desired pyrrolidine derivative.

Safety and Handling

This compound is classified as a combustible liquid and an irritant. Appropriate safety precautions must be taken during its handling and use.

Table 2: Hazard and Safety Information

| Hazard Type | GHS Classification | Precautionary Statements |

| Physical Hazard | Combustible liquid (Category 4) | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |

| Health Hazards | Skin Irritation (Category 2) | H315: Causes skin irritation.[19][20] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[19][20] | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[19][20] | |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, type ABEK (EN14387) respirator filter.[20] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| First Aid | If inhaled: Move person into fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Rinse mouth with water. Consult a physician in all cases.[21] | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Keep cool. |

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.[21]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to act as a stable and convenient precursor for N-benzyl azomethine ylides has streamlined the synthesis of a wide range of polysubstituted pyrrolidines and other N-heterocycles. The mild reaction conditions and high stereoselectivity associated with its use make it an essential tool for researchers in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective application in complex synthetic endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 93102-05-7: N-Methoxymethyl-N-(trimethylsilylmethyl)be… [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine - Enamine [enamine.net]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 93102-05-7 [chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. 93102-05-7 this compound, Tech. AKSci V0529 [aksci.com]

- 11. N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine | 93102-05-7 [chemnet.com]

- 12. This compound(93102-05-7) 1H NMR spectrum [chemicalbook.com]

- 13. 93102-05-7 Cas No. | N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methylamine | Apollo [store.apolloscientific.co.uk]

- 14. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. Cas 93102-05-7,this compound | lookchem [lookchem.com]

- 16. CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine - Google Patents [patents.google.com]

- 17. Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine_Chemicalbook [chemicalbook.com]

- 18. Cas Landing [thermofisher.com]

- 19. Benzyl(methoxymethyl)((trimethylsilyl)methyl)amine | C13H23NOSi | CID 353442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. N-(甲氧基甲基)-N-(三甲基硅烷基甲基)苄胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 21. capotchem.cn [capotchem.cn]

The Architect of Five-Membered Rings: A Technical Guide to N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine as a 1,3-Dipole Precursor

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the construction of nitrogen-containing heterocycles remains a cornerstone of drug discovery and development. Among these, the pyrrolidine scaffold is a privileged motif, present in a multitude of biologically active natural products and pharmaceuticals.[1][2] The [3+2] cycloaddition reaction of an azomethine ylide with an alkene is a powerful and convergent strategy for the stereocontrolled synthesis of these crucial five-membered rings.[3][4][5] This guide provides an in-depth exploration of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, a highly versatile and user-friendly precursor for the in situ generation of a non-stabilized N-benzyl azomethine ylide, empowering chemists to forge complex molecular architectures with precision and efficiency.

The Precursor of Choice: Unveiling the Advantages

This compound has emerged as a reagent of choice for generating non-stabilized azomethine ylides, largely due to its stability and ease of handling compared to other precursors.[6][7] Unlike transient ylides that require harsh generation conditions, this aminosilane derivative offers a reliable and reproducible entry into azomethine ylide chemistry under mild, often catalytic, conditions.[1][8] This stability is key to its widespread adoption, allowing for its convenient storage and dispensing in a laboratory setting.

The strategic placement of the methoxymethyl and trimethylsilylmethyl groups on the nitrogen atom is central to its function. The trimethylsilyl group facilitates the eventual elimination to form the ylide, while the methoxymethyl group provides a convenient leaving group upon activation. This elegant design allows for the controlled, in situ release of the highly reactive 1,3-dipole, minimizing side reactions and maximizing cycloaddition efficiency.

Generating the Reactive Intermediate: The Azomethine Ylide

The transformation of this compound into the reactive N-benzyl azomethine ylide is typically initiated by either an acid catalyst or a fluoride source.[6][7]

Acid-Catalyzed Generation

A catalytic amount of a protic acid, such as trifluoroacetic acid (TFA), is a common and effective method for ylide generation.[3][6] The reaction proceeds through protonation of the methoxy group, followed by the elimination of methanol and the trimethylsilyl cation to furnish the desired azomethine ylide.

Caption: Acid-catalyzed generation of the N-benzyl azomethine ylide.

Fluoride-Induced Generation

Alternatively, a fluoride source such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) can be employed to trigger ylide formation.[6][8] The high affinity of fluoride for silicon drives the cleavage of the carbon-silicon bond, leading to the elimination of trimethylsilyl fluoride and the methoxide anion to generate the azomethine ylide.

Caption: Fluoride-induced generation of the N-benzyl azomethine ylide.

The Power of [3+2] Cycloaddition: Synthesizing Pyrrolidines

Once generated, the N-benzyl azomethine ylide readily participates in [3+2] cycloaddition reactions with a wide range of dipolarophiles. This reaction is a highly efficient method for the construction of polysubstituted pyrrolidines, often with excellent control over regioselectivity and stereoselectivity.[2][3]

The frontier molecular orbital (FMO) theory provides a useful framework for understanding the reactivity of the azomethine ylide. The reaction is typically dominated by the interaction between the highest occupied molecular orbital (HOMO) of the ylide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile.[6] Consequently, electron-deficient alkenes and alkynes are particularly effective reaction partners.[6]

Suitable dipolarophiles include:

The cycloaddition generally proceeds in a concerted fashion, leading to a high degree of stereospecificity. The stereochemical outcome of the reaction can often be predicted based on the geometry of the alkene and the approach of the 1,3-dipole.

Caption: General workflow of the [3+2] cycloaddition reaction.

Experimental Protocols

The following protocols provide a general framework for the synthesis of the precursor and its application in a typical cycloaddition reaction. Researchers should optimize conditions for their specific substrates.

Synthesis of this compound

This procedure is adapted from established methods.[6][7][9]

Materials:

-

Benzylamine

-

Chloromethyltrimethylsilane

-

Formaldehyde (37% aqueous solution)

-

Methanol

-

Potassium carbonate

-

Diethyl ether

Procedure:

-

To a solution of benzylamine (3.0 equivalents) is added chloromethyltrimethylsilane (1.0 equivalent) with stirring. The mixture is heated to an appropriate temperature and for a sufficient duration to ensure the formation of N-benzyl-N-(trimethylsilyl)methylamine.

-

After cooling, the reaction mixture is worked up by adding a basic aqueous solution to hydrolyze any salts formed. The organic layer containing the product is separated.

-

The crude N-benzyl-N-(trimethylsilyl)methylamine is then cooled to 0 °C in a separate flask.

-

Formaldehyde (37% aqueous solution, ~1.4 equivalents) is added dropwise, followed by the addition of methanol (~2.9 equivalents).

-

The reaction is stirred at a low temperature (e.g., 10-15 °C) for several hours.

-

Potassium carbonate is added to the mixture, and stirring is continued overnight at room temperature.

-

The mixture is filtered, and the filter cake is washed with diethyl ether.

-

The combined organic phases are separated, dried over a suitable drying agent (e.g., anhydrous potassium carbonate), filtered, and concentrated under reduced pressure to yield this compound as an oil.[6]

General Procedure for [3+2] Cycloaddition

This protocol illustrates a typical acid-catalyzed cycloaddition.

Materials:

-

This compound

-

Dipolarophile (e.g., N-phenylmaleimide)

-

Trifluoroacetic acid (TFA)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

-

To a solution of this compound (1.0 equivalent) and the dipolarophile (1.0 equivalent) in an anhydrous solvent under an inert atmosphere, add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents) at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by a suitable analytical technique (e.g., TLC or LC-MS) until the starting materials are consumed.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired pyrrolidine derivative.

Data Presentation: Representative Cycloaddition Reactions

The versatility of this compound is demonstrated by its successful application with a variety of dipolarophiles, affording the corresponding pyrrolidines in good to excellent yields.

| Entry | Dipolarophile | Catalyst | Solvent | Yield (%) | Reference |

| 1 | N-Phenylmaleimide | LiF | Acetonitrile | High | [9] |

| 2 | Dimethyl fumarate | TFA (cat.) | CH2Cl2 | High | [3] |

| 3 | Dimethyl maleate | TFA (cat.) | CH2Cl2 | High | [3] |

| 4 | trans-1-Nitro-2-phenylethylene | TFA | CH2Cl2 | Good | [3] |

| 5 | α,β-Unsaturated esters | TFA (cat.) | - | Good | [6][7] |

Conclusion

This compound stands as a robust and reliable tool in the arsenal of the synthetic organic chemist. Its stability, ease of handling, and mild activation conditions make it an exemplary precursor for the generation of non-stabilized azomethine ylides. The subsequent [3+2] cycloaddition reactions provide a highly convergent and stereoselective route to a diverse array of polysubstituted pyrrolidines, which are of significant interest in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its synthesis, mechanism of action, and practical application, empowering researchers to leverage this powerful reagent in their pursuit of novel molecular entities.

References

- 1. nbinno.com [nbinno.com]

- 2. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine_Chemicalbook [chemicalbook.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine - Enamine [enamine.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

CAS 93102-05-7 properties and synthesis overview

An In-Depth Technical Guide to N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (CAS 93102-05-7): Properties, Synthesis, and Application as an Azomethine Ylide Precursor

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile reagent in modern organic synthesis. Identified by CAS number 93102-05-7, this compound is a cornerstone for the generation of non-stabilized azomethine ylides, which are potent intermediates for constructing functionalized N-heterocyclic frameworks. We will explore its physicochemical properties, delve into a detailed, field-proven synthesis protocol, and elucidate its primary application in [3+2] cycloaddition reactions for the synthesis of pyrrolidine derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique reactivity.

Compound Identification and Physicochemical Properties

This compound is an organosilicon compound featuring a tertiary amine core functionalized with benzyl, methoxymethyl, and trimethylsilylmethyl groups.[1] This unique combination of functionalities makes it an exceptionally stable and easy-to-handle precursor for reactive intermediates.[2] The trimethylsilyl group enhances its lipophilicity and stability, while the methoxymethyl group serves as a key component in the controlled generation of the reactive species.[1]

Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 93102-05-7 | [2][3] |

| Molecular Formula | C₁₃H₂₃NOSi | [2] |

| Molecular Weight | 237.41 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Boiling Point | 77–80 °C at 0.5 mmHg | [3] |

| Density | 0.928 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.492 | [4] |

| Solubility | Soluble in chloroform, ethyl acetate, ether | [5] |

| Flash Point | 66 °C (151 °F) - closed cup | [4] |

| Storage Conditions | Room Temperature, Keep in dark place, Sealed in dry | [2] |

| Sensitivity | Moisture & Light Sensitive | [5] |

Core Application: A Gateway to Pyrrolidines via Azomethine Ylide Generation

The principal utility of this compound lies in its function as a stable and convenient precursor to the N-benzyl azomethine ylide.[2][5] Azomethine ylides are highly valuable 1,3-dipoles, essential for [3+2] cycloaddition reactions, which provide a powerful and convergent route to five-membered nitrogen heterocycles like pyrrolidines.[1][2] The pyrrolidine scaffold is a privileged structure found in numerous pharmaceuticals and biologically active compounds.[6]

Mechanism of Action: Controlled Ylide Formation

The genius of this reagent's design is its ability to generate the transient azomethine ylide in situ under mild conditions, thus avoiding the handling of a highly reactive, unstable species. The reaction is typically initiated by a catalyst, such as a catalytic amount of trifluoroacetic acid (TFA) or a fluoride source like lithium fluoride (LiF).[2][7]

The mechanism proceeds as follows:

-

Activation: The catalyst (e.g., H⁺ from TFA) protonates the oxygen of the methoxymethyl group, making it a good leaving group (methanol).

-

Elimination: The lone pair on the nitrogen atom displaces the activated methoxy group, forming an intermediate iminium ion.

-

Desilylation: The key step involves the elimination of the trimethylsilyl group. The positive charge on the nitrogen facilitates the cleavage of the carbon-silicon bond, releasing the stable trimethylsilyl cation (which is subsequently trapped) and generating the desired N-benzyl azomethine ylide.

This ylide is immediately trapped by a dipolarophile (e.g., an electron-deficient alkene like an α,β-unsaturated ester) present in the reaction mixture, leading to a highly stereospecific and regioselective [3+2] cycloaddition to form the pyrrolidine ring.[3][8]

Synthesis Overview and Detailed Protocol

The synthesis of this compound is a robust, two-step process that is well-documented and validated in the chemical literature.[3] The most reliable and frequently cited method involves the initial preparation of an N-benzyl-N-(trimethylsilyl)methylamine intermediate, followed by the introduction of the methoxymethyl group.

Synthesis Workflow

The overall transformation begins with readily available starting materials: benzylamine and chloromethyltrimethylsilane for the first step, and formaldehyde and methanol for the second.

Experimental Protocol

The following protocol is adapted from a verified procedure published in Organic Syntheses, a highly trusted source for reproducible experimental methods.[3]

Step 1: Preparation of N-Benzyl-N-(trimethylsilyl)methylamine (Intermediate)

-

Setup: An oven-dried, 100-mL, one-necked, round-bottomed flask is equipped with a magnetic stirring bar and a reflux condenser.

-

Reagents: Charge the flask with chloromethyltrimethylsilane (12.5 g, 0.1 mol). Add benzylamine (33.1 g, 0.3 mol) with stirring.

-

Rationale: Benzylamine is used in excess to act as both the nucleophile and a base to neutralize the HCl generated during the reaction, forming benzylamine hydrochloride salt.

-

-

Reaction: Heat the resulting solution at 200°C for 2.5 hours. A white organic salt will form.

-

Workup: Cool the mixture. Add a 0.1 N sodium hydroxide solution to hydrolyze the salt. Extract the mixture with diethyl ether.

-

Purification: Dry the ether layer over magnesium sulfate, filter, and concentrate under reduced pressure. The residue is distilled under reduced pressure (bp 68–72°C at 0.7–0.8 mm) to yield the pure intermediate.

Step 2: Preparation of N-Benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine (Final Product)

-

Setup: A 25-mL, round-bottomed flask equipped with a stirring bar is charged with a 37% aqueous formaldehyde solution (6.0 g, 74 mmol).

-

Addition: Cool the solution to 0°C. Add the N-benzyl-N-(trimethylsilyl)methylamine intermediate (10.0 g, 51.7 mmol) dropwise with stirring.

-

Reaction: After stirring for 10 minutes at 0°C, add methanol (6 mL, 0.15 mol) in one portion.

-

Rationale: This is a classic aminomethylation reaction. Formaldehyde and the secondary amine intermediate form a transient iminium ion, which is then trapped by methanol to form the stable methoxymethyl ether.

-

-

Workup: Add potassium carbonate (4.0 g) to absorb the aqueous phase and stir for 1 hour. Decant the nonaqueous phase. Add an additional 2.0 g of potassium carbonate to the decanted liquid and stir at 25°C for 12 hours to ensure complete drying.

-

Purification: Add diethyl ether to the mixture, filter, and concentrate the filtrate under reduced pressure. The residue is distilled at reduced pressure (bp 77–80°C at 0.5 mm) to give the final product as a colorless liquid.[3]

Safety and Handling

This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[4] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Due to its sensitivity to moisture, it should be handled under a dry, inert atmosphere and stored in a tightly sealed container in a cool, dark, and dry place.[2][5]

Conclusion

This compound (CAS 93102-05-7) is a powerful and enabling reagent for synthetic organic chemistry. Its value is derived from its stability, ease of handling, and its role as a reliable precursor for the in situ generation of azomethine ylides. The well-established synthesis protocol and the predictable reactivity in [3+2] cycloadditions make it an indispensable tool for constructing complex pyrrolidine-containing molecules, with significant applications in pharmaceutical discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine_Chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [guidechem.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Methyleneamine ylide-mediated [3+2] cycloaddition: the central role of this compound [en.highfine.com]

- 7. N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine - Enamine [enamine.net]

- 8. mdpi.com [mdpi.com]

A Guide to the Generation of Non-Stabilized Azomethine Ylides from Silylmethylamine Precursors

Abstract

Azomethine ylides are exceptionally potent 1,3-dipoles in organic synthesis, primarily utilized in [3+2] cycloaddition reactions to construct five-membered N-heterocycles, which are core motifs in numerous pharmaceuticals and natural products.[1][2] While methods for generating ylides stabilized by adjacent electron-withdrawing groups are well-established, the synthesis and application of their highly reactive, non-stabilized counterparts have historically posed a significant challenge. This guide provides an in-depth technical overview of the premier modern solution to this challenge: the in situ generation of non-stabilized azomethine ylides from α-silylmethylamine precursors. We will explore the underlying mechanistic principles, detail field-proven experimental protocols, and discuss the synthetic utility of this method, which has transformed the accessibility of complex pyrrolidine scaffolds.

The Synthetic Challenge: Accessing Non-Stabilized Azomethine Ylides

The Azomethine Ylide: A Versatile 1,3-Dipole

Azomethine ylides are neutral, four-electron 1,3-dipoles of the allyl anion type, characterized by a C-N-C framework.[3] Their synthetic power lies in their ability to react with a wide array of dipolarophiles (e.g., alkenes, alkynes) in a concerted, stereospecific [3+2] cycloaddition, providing direct access to the pyrrolidine ring system with control over as many as four new contiguous stereocenters.[1][4]

The Reactivity Conundrum of Non-Stabilized Ylides

The utility of azomethine ylides is often dictated by the substituents on their carbon termini.

-

Stabilized Ylides: An electron-withdrawing group (EWG), such as an ester or nitrile, delocalizes the negative charge of the carbanionic center, rendering the ylide more stable and easier to generate, often via deprotonation of α-amino acid derivatives.[2]

-

Non-Stabilized Ylides: Lacking an EWG, these ylides are significantly more reactive and transient.[5] Traditional generation methods, such as the thermal ring-opening of aziridines or the decarboxylative condensation of α-amino acids with aliphatic aldehydes, often require harsh conditions or suffer from limited substrate scope and competing side reactions.[6][7] This high reactivity, while desirable for cycloadditions with less activated dipolarophiles, makes their controlled generation a critical synthetic hurdle.

The Silylmethylamine Strategy: A Paradigm Shift

The use of N-((trimethylsilyl)methyl)amines as precursors, pioneered by Vedejs and Padwa, provides a mild, efficient, and broadly applicable method for generating non-stabilized azomethine ylides in situ.[3][8] These reagents can be considered stable, convenient equivalents of the desired transient 1,3-dipole.[9]

Mechanism of Ylide Generation: The Desilylation Pathway

The core principle involves the formation of an intermediate N-((trimethylsilyl)methyl)iminium ion, which readily undergoes desilylation to furnish the azomethine ylide. This process can be initiated by two primary classes of activators: protic/Lewis acids or a fluoride source.

-

Acid-Catalyzed Generation: Treatment of an N-(alkoxymethyl)-N-((trimethylsilyl)methyl)amine precursor with a catalytic amount of a protic acid, such as trifluoroacetic acid (TFA), leads to the loss of the alkoxymethyl group to form an iminium ion.[10][11] This intermediate is primed for facile desilylation, yielding the non-stabilized azomethine ylide. This is often the most convenient method.[11]

-

Fluoride-Mediated Generation: The high affinity of fluorine for silicon provides a powerful driving force for desilylation. A fluoride source, such as lithium fluoride (LiF) or cesium fluoride (CsF), can directly induce the formation of the ylide from the silylmethylamine precursor.[12][13] This method avoids acidic conditions and is compatible with acid-sensitive functional groups.

The diagram below illustrates these convergent mechanistic pathways.

Causality and Experimental Choice

The choice between an acid catalyst and a fluoride source is dictated by the substrate.

-

Expertise & Experience: TFA is often preferred for its simplicity and catalytic nature when dealing with robust dipolarophiles like α,β-unsaturated esters and imides.[10][11] However, for substrates sensitive to acid or for reactions requiring strictly neutral conditions, fluoride sources like LiF (often activated by sonication) or the more soluble CsF are superior choices.[9][12] The fluoride-induced pathway is mechanistically distinct as it can bypass the discrete iminium ion intermediate, proceeding directly to the ylide.[13]

-

Trustworthiness: The reliability of this method stems from the fact that the highly reactive ylide is generated in situ at low concentrations and is immediately trapped by the dipolarophile present in the reaction mixture. This prevents ylide dimerization or decomposition, ensuring a clean and efficient conversion to the desired cycloadduct.

Synthetic Applications: The [3+2] Cycloaddition

The primary application of silylmethylamine-derived non-stabilized ylides is the [3+2] cycloaddition reaction to form polysubstituted pyrrolidines.[14] The high reactivity of these ylides allows them to react efficiently even with electron-rich or unactivated olefins, a significant advantage over their stabilized counterparts.[15]

Reaction Scope and Data

The method is compatible with a broad range of dipolarophiles. Electron-deficient alkenes are particularly effective, providing excellent yields of the corresponding pyrrolidines.

| Entry | Dipolarophile | Activator | Yield (%) | Reference |

| 1 | N-Phenylmaleimide | LiF, sonication | >95% | [9] |

| 2 | Dimethyl Fumarate | CF₃COOH (cat.) | 85% | [10],[11] |

| 3 | Methyl Acrylate | CF₃COOH (cat.) | 81% | [10] |

| 4 | Acrylonitrile | LiF, sonication | 75% | [9] |

| 5 | Phenyl Vinyl Sulfone | CF₃COOH (cat.) | 92% | [11] |

Field-Proven Experimental Methodologies

A self-validating protocol must be robust and reproducible. The procedures outlined below are based on well-established and peer-reviewed methods.

Synthesis of Precursor: N-Benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine

This versatile precursor is readily synthesized in a two-step process from commercially available materials.[9]

-

Step A: Synthesis of N-Benzyl-N-((trimethylsilyl)methyl)amine

-

To a flask charged with benzylamine (1 equiv.), add chloromethyltrimethylsilane (1.1 equiv.).

-

Heat the mixture at 200°C for 2.5 hours. A white salt will form.

-

After cooling, add 0.1 N NaOH solution to hydrolyze the salt and extract the mixture with diethyl ether.

-

Dry the organic layer (MgSO₄), concentrate under reduced pressure, and distill the residue to afford the product.

-

-

Step B: Synthesis of N-Benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine

-

To a solution of the amine from Step A (1 equiv.) in methanol, add aqueous formaldehyde (37%, 1.1 equiv.).

-

Stir the mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure. The residue is often of sufficient purity for direct use, or can be further purified by distillation.

-

Protocol 1: Acid-Catalyzed Cycloaddition

This protocol describes the generation of the ylide using TFA and trapping with an alkene.[10][16]

-

Setup: To an oven-dried flask under a nitrogen atmosphere, add the silylmethylamine precursor (1.0 equiv.), the dipolarophile (e.g., methyl acrylate, 1.0-1.2 equiv.), and anhydrous solvent (e.g., CH₂Cl₂ or THF).

-

Initiation: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 0.1-0.2 equiv.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by silica gel column chromatography.

Protocol 2: Fluoride-Mediated Cycloaddition

This protocol uses sonication to promote the LiF-mediated reaction.[9][12]

-

Setup: To an oven-dried flask, add the silylmethylamine precursor (1.0 equiv.), the dipolarophile (e.g., N-phenylmaleimide, 1.0 equiv.), anhydrous lithium fluoride (LiF, 1.5 equiv.), and anhydrous acetonitrile.

-

Reaction: Place the flask in a sonic bath and sonicate at room temperature for 3-6 hours, monitoring by TLC or LC-MS.

-

Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by recrystallization or silica gel chromatography.

Emerging Frontiers

The robustness of the silylmethylamine method has enabled its expansion into more advanced synthetic contexts.

-

Electrochemical Generation: Recent studies have demonstrated that non-stabilized azomethine ylides can be generated electrochemically from silylmethylamine precursors.[17][18] This oxidant-free method proceeds via anodic oxidation followed by a double desilylation process, offering a green and efficient alternative.[17]

-

Flow Chemistry: The in situ generation and immediate consumption of the reactive ylide make this chemistry exceptionally well-suited for continuous flow applications, allowing for enhanced safety, scalability, and precise control over reaction parameters.[10]

-

Asymmetric Catalysis: While beyond the core scope of this guide, it is noteworthy that the ylides generated from these precursors can be intercepted in catalytic asymmetric [3+2] cycloadditions using chiral metal complexes, providing enantiomerically enriched pyrrolidines.[19][20]

Conclusion

The generation of non-stabilized azomethine ylides from silylmethylamine precursors represents a cornerstone of modern heterocyclic chemistry. This strategy elegantly circumvents the stability and reactivity issues associated with traditional methods, providing a mild, reliable, and high-yielding pathway to structurally complex pyrrolidines. The operational simplicity of the acid- and fluoride-mediated protocols, coupled with a broad substrate scope, ensures its continued application in academic research and the pharmaceutical industry. Future innovations in this field will likely focus on expanding the scope of asymmetric variants and integrating these powerful transformations into automated synthesis platforms.

References

- 1. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azomethine ylide - Wikipedia [en.wikipedia.org]

- 3. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unstabilized azomethine ylides for the stereoselective synthesis of substituted piperidines, tropanes and azabicyclo[3.1.0] systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine_Chemicalbook [chemicalbook.com]

- 12. Non-stabilized azomethine ylides in [3 + 2] cycloadditions. Pyrrolidinylfuranones from (5S [ ] )-5-menthyloxy-4-vinylfuran-2(5H [ ] )-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Highly diastereoselective synthesis of substituted pyrrolidines using a sequence of azomethine ylide cycloaddition and nucleophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Remarkable [3+2] Annulations of Electron-Rich Olefins with Unstabilized Azomethine Ylides [organic-chemistry.org]

- 16. [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Synthetic Cornerstone: A Technical Guide to the Applications of N-benzyl-N-(methoxymethyl)trimethylsilylmethanamine

Introduction: Unveiling a Versatile Reagent for Heterocyclic Chemistry

In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods for constructing complex molecular architectures is paramount, particularly in the realm of drug discovery and development. Nitrogen-containing heterocycles, ubiquitous scaffolds in pharmaceuticals and biologically active compounds, present a perpetual challenge and opportunity for synthetic chemists. Among the myriad of reagents developed to address this, N-benzyl-N-(methoxymethyl)trimethylsilylmethanamine has emerged as a powerful and versatile tool. This guide provides an in-depth exploration of its applications, focusing on its pivotal role as a stable and convenient precursor for the generation of non-stabilized azomethine ylides, thereby unlocking efficient pathways to a diverse array of five-membered nitrogenous heterocycles.[1][2] Its ease of handling and use make it a preferred alternative to other silylmethylamine precursors.[3][4][5]

This document will delve into the mechanistic underpinnings of its reactivity, showcase its synthetic utility through representative examples, provide detailed experimental protocols, and offer insights into the practical considerations for its successful implementation in a research setting.

The Core Application: [3+2] Cycloaddition via Azomethine Ylide Intermediates

The primary and most significant application of N-benzyl-N-(methoxymethyl)trimethylsilylmethanamine lies in its function as a stable precursor to the transient N-benzyl azomethine ylide.[3][4][5] This reactive intermediate is a 1,3-dipole that readily participates in [3+2] cycloaddition reactions with a wide range of dipolarophiles, offering a convergent and highly efficient route to functionalized pyrrolidines and other related heterocycles.[1][3][6]

Mechanism of Azomethine Ylide Generation and Cycloaddition

The generation of the azomethine ylide from N-benzyl-N-(methoxymethyl)trimethylsilylmethanamine can be initiated by various catalysts, including protic acids (like a catalytic amount of trifluoroacetic acid), Lewis acids, or fluoride ion sources (such as lithium fluoride, cesium fluoride, or tetrabutylammonium fluoride).[3][7][8] The reaction proceeds through the elimination of methoxytrimethylsilane. Mechanistic studies have provided evidence that the reactive intermediate is indeed a 1,3-dipolar species.[3][4][5]

Once generated, the azomethine ylide undergoes a concerted [3+2] cycloaddition with a suitable dipolarophile.[9] This concerted mechanism is supported by the high degree of stereospecificity observed in these reactions.[3][4][9] For instance, the reaction with dimethyl maleate and dimethyl fumarate proceeds with complete retention of the alkene stereochemistry in the resulting pyrrolidine ring.[9]

Figure 1: Generation of the azomethine ylide and subsequent [3+2] cycloaddition.

Scope of the Reaction

The versatility of this reagent is highlighted by the broad range of dipolarophiles that can be employed in the cycloaddition reaction. The azomethine ylide reacts most readily with electron-deficient alkenes and alkynes, a pairing that results in a narrow dipole HOMO-dipolarophile LUMO energy gap.[3][4][5]

Suitable Dipolarophiles Include:

-

Unsaturated Esters and Ketones: α,β-Unsaturated esters and ketones are excellent substrates, affording the corresponding N-benzyl substituted pyrrolidines in good yields.[3][4]

-

Imides: Cyclic imides, such as N-phenylmaleimide, react efficiently to produce bicyclic systems.[9]

-

Nitriles and Sulfones: Activated nitriles and sulfones also serve as effective dipolarophiles.[3][4][5]

-

Nitroalkenes: These reactive compounds are used to synthesize 3-nitropyrrolidines, some of which have shown potential as Na+ channel blockers.[6]

-

Alkynes: Reaction with alkynes leads to the formation of 3-pyrrolines, which can be subsequently converted to pyrroles.[3][4][5]

The reaction is not limited to acyclic dipolarophiles. Those containing an endocyclic double bond yield fused bicyclic pyrrolidines, while substrates with an exocyclic double bond provide access to spirocyclic systems.[2][4][5]

Experimental Protocol: Synthesis of a Pyrrolidine Derivative

This section provides a detailed, step-by-step methodology for a typical [3+2] cycloaddition reaction using N-benzyl-N-(methoxymethyl)trimethylsilylmethanamine. The following protocol is adapted from a literature procedure for the reaction with N-phenylmaleimide.[9]

Materials and Reagents:

-

N-benzyl-N-(methoxymethyl)trimethylsilylmethanamine

-

N-Phenylmaleimide

-

Anhydrous Acetonitrile

-

Lithium Fluoride (LiF)

-

Diethyl Ether

-

Water

-

Saturated Sodium Chloride Solution (Brine)

-

Magnesium Sulfate (anhydrous)

-

Silica Gel for column chromatography

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: To an oven-dried 250-mL round-bottomed flask equipped with a magnetic stirring bar, add N-benzyl-N-(methoxymethyl)trimethylsilylmethanamine (10.0 g, 0.042 mol) and anhydrous acetonitrile (100 mL).

-

Addition of Reagents: Add N-phenylmaleimide (7.3 g, 0.042 mol) to the solution, followed by lithium fluoride (1.7 g, 0.063 mol).

-

Reaction: Sonicate the reaction mixture for 3 hours. Sonication can decrease the reaction time and increase the yield, possibly by increasing the solubility of lithium fluoride or through surface effects.[9]

-

Workup: Pour the reaction mixture into 100 mL of water and extract with three 100-mL portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with 100 mL of saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel using a 35% ethyl acetate in hexane mixture as the eluent to afford the desired pyrrolidine product.

Figure 2: Experimental workflow for the synthesis of a pyrrolidine derivative.

Quantitative Data Summary

The efficiency of the [3+2] cycloaddition reaction using N-benzyl-N-(methoxymethyl)trimethylsilylmethanamine is demonstrated by the high yields obtained with various dipolarophiles. The following table summarizes representative examples from the literature.

| Dipolarophile | Product | Yield (%) | Reference |

| N-Phenylmaleimide | 2,6-Dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane | 90 | [9] |

| Dimethyl Fumarate | trans-3,4-Dicarbomethoxy-1-benzylpyrrolidine | 90 | [9] |

| Dimethyl Maleate | cis-3,4-Dicarbomethoxy-1-benzylpyrrolidine | 90 | [9] |

| Acrylonitrile | 3-Cyano-1-benzylpyrrolidine | 92 | [9] |

| Methyl Acrylate | 3-Carbomethoxy-1-benzylpyrrolidine | 80 | [9] |

| Methyl Vinyl Ketone | 3-Acetyl-1-benzylpyrrolidine | 91 | [9] |

Synthesis of the Reagent

For researchers interested in preparing N-benzyl-N-(methoxymethyl)trimethylsilylmethanamine in-house, a convenient two-step synthesis is available.[3][4]

-

Step 1: Synthesis of N-benzyl-N-(trimethylsilyl)methylamine: This intermediate is prepared by reacting chloromethyltrimethylsilane with an excess of benzylamine at elevated temperatures.[9]

-

Step 2: Synthesis of N-benzyl-N-(methoxymethyl)trimethylsilylmethanamine: The intermediate from step 1 is then treated with formaldehyde and methanol at low temperatures to yield the final product.[3][9]

An alternative method involves the alkylation of lithium N-benzyltrimethylsilylmethylamide with methoxymethyl chloride.[3][4][5]

Conclusion and Future Outlook

N-benzyl-N-(methoxymethyl)trimethylsilylmethanamine has solidified its position as an indispensable reagent in synthetic organic chemistry. Its ability to serve as a stable and reliable precursor for non-stabilized azomethine ylides has streamlined the synthesis of a vast array of polysubstituted pyrrolidines and related nitrogen-containing heterocycles.[10] The high stereospecificity and broad substrate scope of the resulting [3+2] cycloaddition reactions make it a powerful tool for the construction of complex molecular frameworks, particularly in the early stages of drug discovery and process development.[8] As the demand for novel, biologically active compounds continues to grow, the applications of this versatile reagent are poised to expand, further cementing its role as a cornerstone in the synthesis of functionalized N-heterocycles.[2][7]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine_Chemicalbook [chemicalbook.com]

- 4. N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 93102-05-7 [chemicalbook.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. mdpi.com [mdpi.com]

- 7. N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine - Enamine [enamine.net]

- 8. nbinno.com [nbinno.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine - Google Patents [patents.google.com]

A Technical Guide to Azomethine Ylide Precursors for Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azomethine ylides are highly valuable, transient intermediates in organic synthesis, serving as nitrogen-based 1,3-dipoles for the construction of five-membered N-heterocycles.[1][2] Their most prominent application is in [3+2] cycloaddition reactions, which provide a powerful, atom-economical, and often highly stereocontrolled route to densely functionalized pyrrolidines—a scaffold prevalent in numerous natural products and pharmaceuticals.[3][4][5] The synthetic utility of an azomethine ylide is intrinsically linked to the precursor and method used for its generation. This guide provides an in-depth analysis of the principal classes of azomethine ylide precursors, detailing the mechanistic rationale behind their design, key structural features that govern reactivity and selectivity, and field-proven methodologies for their application in cycloaddition reactions.

Introduction: The Central Role of Azomethine Ylides in Synthesis

The 1,3-dipolar cycloaddition is one of the most powerful strategies for constructing five-membered heterocyclic rings.[3][6] Among the various 1,3-dipoles, azomethine ylides stand out for their ability to generate complex pyrrolidine structures with multiple stereocenters in a single, convergent step.[3][5] These ylides are typically generated in situ due to their high reactivity and are immediately trapped by a dipolarophile (e.g., an alkene or alkyne).[1][7][8]

The choice of precursor is a critical experimental decision. It dictates not only the method of ylide generation but also the substitution pattern, stability, and stereochemical integrity of the resulting dipole. This, in turn, influences the regio-, diastereo-, and enantioselectivity of the cycloaddition.[4] This guide will explore the causality behind these choices, focusing on the three most prevalent classes of precursors: α-amino acid derivatives, aziridines, and imine-based systems.

Precursors via Decarboxylative Condensation: The Amino Acid Route

One of the most robust and widely used methods for generating non-stabilized azomethine ylides involves the condensation of an α-amino acid with an aldehyde or ketone.[1] This method, often associated with the Prato reaction in fullerene chemistry, relies on a thermal decarboxylation step to form the ylide.[9][10]

Mechanism and Core Features

The reaction proceeds through the initial formation of an iminium ion from the condensation of the amine and carbonyl compound. This intermediate readily undergoes decarboxylation upon heating to furnish the azomethine ylide, which is then trapped by a dipolarophile.[1]

// Node styling Ylide [fontcolor="#EA4335"]; } endomd Caption: Ylide generation from α-amino acids proceeds via thermal decarboxylation.

Key Advantages:

-

Operational Simplicity: The reaction is often a one-pot procedure, mixing the amino acid, carbonyl compound, and dipolarophile in a suitable solvent and heating.

-

Precursor Availability: A vast library of natural and unnatural α-amino acids is commercially available, allowing for diverse substitution patterns on the resulting pyrrolidine.

-

"Traceless" Precursor: The carboxylic acid group is eliminated as CO₂, meaning it does not need to be removed from the final product.[1]

-

Stereochemical Information Transfer: When chiral α-amino acids are used, their stereochemistry can be effectively transferred to the newly formed stereocenters in the cycloadduct.

Influence of Substituents

The nature of both the amino acid and the carbonyl component is crucial.

-

Amino Acid: Secondary amino acids like sarcosine (N-methylglycine) or proline are commonly used. The substituent on the nitrogen (e.g., methyl, benzyl) becomes the N-substituent in the pyrrolidine product.

-

Carbonyl Compound: Aromatic aldehydes are common, generating semi-stabilized ylides.[4] Aliphatic aldehydes produce more reactive, non-stabilized ylides, which can sometimes lead to lower stereoselectivity.[4]

Representative Experimental Protocol: Prato-Type Reaction

Objective: Synthesis of a pyrrolidinofullerene.

Methodology:

-

To a solution of C₆₀ fullerene (1.0 eq) in toluene, add N-methylglycine (sarcosine, 10 eq) and paraformaldehyde (20 eq).[9][10]

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 6-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., toluene/ethyl acetate) to isolate the N-methylpyrrolidinofullerene product.

Precursors via Electrocyclic Ring-Opening: The Aziridine Route

Aziridines, three-membered nitrogen-containing heterocycles, are valuable precursors that generate azomethine ylides through a reversible 4π-electrocyclic ring-opening reaction.[1][11] This process can be induced either thermally or photochemically.

Mechanism and Stereochemical Principles

The ring-opening is governed by the Woodward-Hoffmann rules:

-

Thermal Opening: Proceeds via a conrotatory motion, where the substituents on the aziridine carbons rotate in the same direction.[1]

-

Photochemical Opening: Proceeds via a disrotatory motion, where the substituents rotate in opposite directions.[1][11]

This stereospecificity is a key feature, as the geometry of the starting aziridine directly dictates the geometry of the resulting ylide and, consequently, the stereochemistry of the cycloadduct. For instance, a cis-substituted aziridine will thermally open to a specific ylide geometry, distinct from its trans-isomer.[7]

// Node styling Ylide_A [fontcolor="#4285F4"]; Ylide_B [fontcolor="#EA4335"]; Ylide_C [fontcolor="#EA4335"]; Ylide_D [fontcolor="#4285F4"]; } endomd Caption: The mode of activation dictates the stereochemical outcome of the ylide.

Key Features and Experimental Choices

-

Substituent Effects: The ease of ring-opening is highly dependent on the substituents. Electron-withdrawing groups (EWGs) on the aziridine carbons stabilize the carbanionic centers of the ylide, thus lowering the activation energy for ring-opening. N-acyl or N-aryl groups also facilitate the process.

-

Torquoselectivity: In substituted aziridines, there can be a preference for which C-C bond cleaves and the direction of rotation, an effect known as torquoselectivity. Electronegative substituents generally prefer to rotate outwards during the conrotatory opening.[1]

-

Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen atom, weakening the C-C bond and promoting ring-opening under milder conditions. This is particularly useful for less activated aziridines.[7]

Precursors via Deprotonation: The Imine and Iminium Salt Route

This class of precursors involves the generation of an azomethine ylide through the deprotonation of an imine or iminium salt at the α-carbon. This is the basis for most metal-catalyzed asymmetric [3+2] cycloadditions.[12][13]

Mechanism: Metal-Catalyzed Asymmetric Cycloaddition

The most sophisticated application of this method involves the reaction of an α-iminoester with a dipolarophile in the presence of a chiral metal-ligand complex and a weak base.[14][15]

-

Coordination: The α-iminoester coordinates to the chiral metal catalyst (e.g., complexes of Ag(I), Cu(I), Zn(II)) through its nitrogen and ester carbonyl oxygen.[15][16]

-

Deprotonation: A mild base (e.g., triethylamine, DABCO) removes the acidic α-proton, forming a metal-associated azomethine ylide.[14][15]

-

Facial Selectivity: The chiral ligand creates a defined stereochemical environment around the metal center, blocking one face of the ylide.

-

Cycloaddition: The dipolarophile approaches from the less sterically hindered face, leading to the formation of the pyrrolidine product with high enantioselectivity.

Core Requirements for Precursors

-

Acidic α-Proton: The precursor must possess a proton on the carbon adjacent to the imine nitrogen that is sufficiently acidic to be removed by a mild base. α-Iminoesters are ideal because the ester group acidifies the α-proton.

-

Coordinating Group: A chelating group, typically an ester, is essential for binding to the metal catalyst, which is the cornerstone of achieving high enantioselectivity.

Comparative Data on Catalytic Systems

The choice of metal, ligand, and base is critical for success. Below is a summary of representative systems.

| Catalyst System | Metal | Typical Ligand | Base | Key Feature |

| Carretero/Zhang | Cu(I) | Fesulphos | Et₃N | High efficiency for β,β-disubstituted enones.[16] |

| Jørgensen/Gothelf | Zn(OTf)₂ | BOX | DABCO | Effective for acyclic enones.[12][14] |

| Zhang/Carreira | AgOAc | Chiral Phosphine | - | Bifunctional catalysis where acetate acts as the base.[15] |

Summary and Outlook

The selection of an azomethine ylide precursor is a strategic decision that profoundly impacts the course of a cycloaddition reaction.

-

Decarboxylative methods using α-amino acids offer operational simplicity and a direct route to diverse, non-stabilized ylides, making them workhorses in exploratory synthesis.

-

Aziridine ring-opening provides unparalleled control over ylide geometry through stereospecific electrocyclization, which is ideal for complex target synthesis where stereochemistry is paramount.

-

Imine deprotonation , particularly within metal-catalyzed asymmetric frameworks, represents the state-of-the-art for accessing highly enantioenriched pyrrolidines, a critical capability in pharmaceutical and chiral ligand development.[17]

Future developments will likely focus on expanding the scope of precursors beyond traditional α-amino esters, discovering new modes of catalytic activation that operate under greener conditions, and applying these powerful reactions to increasingly complex molecular architectures.[13][18]

References

- 1. Azomethine ylide - Wikipedia [en.wikipedia.org]

- 2. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]